Methyl [6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate
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Overview
Description
Methyl [6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate typically involves the reaction of 6-phenyl-4-(trifluoromethyl)pyrimidine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl [6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
Oxidation: Formation of 6-phenyl-4-(trifluoromethyl)pyrimidine-2-carboxylic acid.
Reduction: Formation of 6-phenyl-4-(trifluoromethyl)pyrimidine-2-methanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl [6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antiviral properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl [6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit key enzymes involved in various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate
- Methyl 2-bromo-6-(trifluoromethyl)nicotinate
- Ethyl 2-chloro-5-(trifluoromethyl)nicotinate
Uniqueness
Methyl [6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate is unique due to its specific substitution pattern on the pyrimidine ring. The presence of the trifluoromethyl group at the 4-position and the ester group at the 2-position confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H9F3N2O2 |
---|---|
Molecular Weight |
282.22 g/mol |
IUPAC Name |
methyl 4-phenyl-6-(trifluoromethyl)pyrimidine-2-carboxylate |
InChI |
InChI=1S/C13H9F3N2O2/c1-20-12(19)11-17-9(8-5-3-2-4-6-8)7-10(18-11)13(14,15)16/h2-7H,1H3 |
InChI Key |
JSTNSEJBKOSLSM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
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